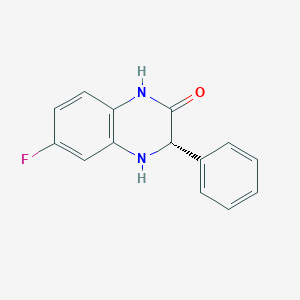![molecular formula C8H8O3 B14237701 2H-2,5-Propanofuro[2,3-d][1,3]dioxole CAS No. 229979-74-2](/img/structure/B14237701.png)
2H-2,5-Propanofuro[2,3-d][1,3]dioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-2,5-Propanofuro[2,3-d][1,3]dioxole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system that includes a furan ring and a dioxole ring, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-2,5-Propanofuro[2,3-d][1,3]dioxole typically involves multi-step organic reactions. One common method includes the reaction of sesamol with aromatic aldehydes and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at elevated temperatures . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2H-2,5-Propanofuro[2,3-d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the oxygen atoms in the dioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2H-2,5-Propanofuro[2,3-d][1,3]dioxole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for neurological disorders.
Industry: Utilized in the production of polymers and other advanced materials due to its stable ring structure.
Mecanismo De Acción
The mechanism of action of 2H-2,5-Propanofuro[2,3-d][1,3]dioxole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d][1,3]dioxole: Shares a similar dioxole ring but differs in the fused aromatic ring structure.
1,3-Dioxolane: Contains a dioxolane ring but lacks the furan component.
Uniqueness
2H-2,5-Propanofuro[2,3-d][1,3]dioxole is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where stability and reactivity are crucial .
Propiedades
Número CAS |
229979-74-2 |
|---|---|
Fórmula molecular |
C8H8O3 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
2,8,10-trioxatricyclo[5.2.1.13,9]undeca-1(9),3(11)-diene |
InChI |
InChI=1S/C8H8O3/c1-2-5-4-6-8(9-5)11-7(3-1)10-6/h4,7H,1-3H2 |
Clave InChI |
KIYURWAFXUALEV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2OC3=C(O2)OC(=C3)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


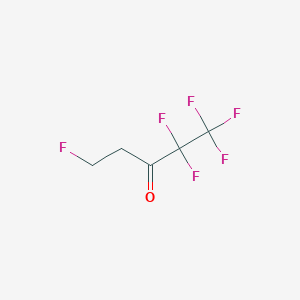
![N-(3-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14237630.png)
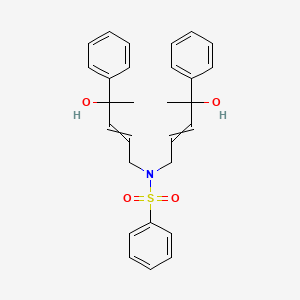

![N'-[2-(2,4-dichlorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14237652.png)
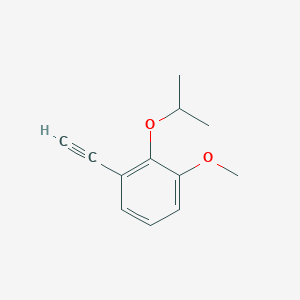
![3-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one](/img/structure/B14237665.png)
![2-Chloro-5-methyl-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B14237666.png)
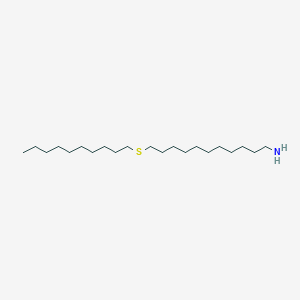
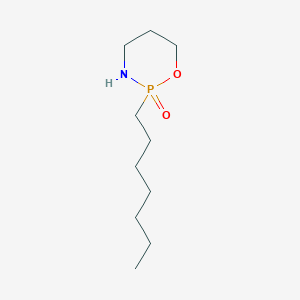
![2-Propen-1-one, 3-[4-(phenylmethoxy)phenyl]-1-(2-pyridinyl)-](/img/structure/B14237687.png)

